![molecular formula C22H19Cl2N5O2 B2600173 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 846065-37-0](/img/no-structure.png)

3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

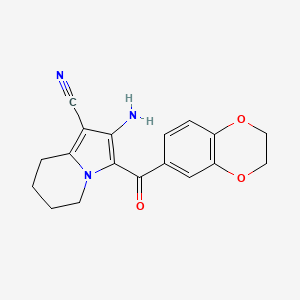

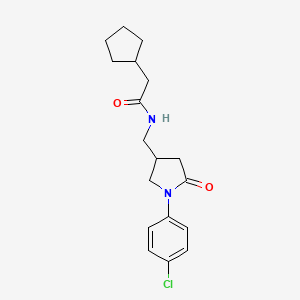

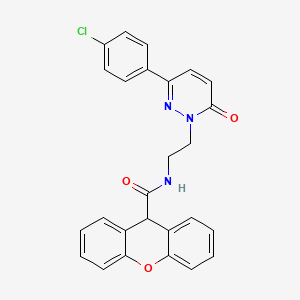

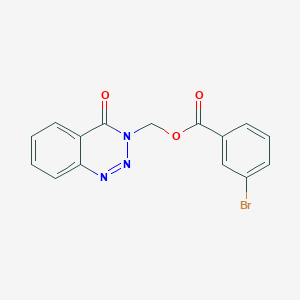

Descripción

This compound is a type of pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of similar compounds involves the use of microwave techniques for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Aplicaciones Científicas De Investigación

Ring Cleavage and Synthesis Methods

Research on derivatives related to pyrimidine diones often explores their chemical synthesis and the ring cleavage reactions these compounds can undergo. For instance, Kinoshita et al. (1989) investigated the reactions of oxazine-diones with various amines under different conditions, leading to the formation of pyrimidines, acetoacetamides, and other derivatives, highlighting the synthetic versatility of these compounds (Kinoshita, T., Takeuchi, K., Kondoh, M., & Furukawa, S., 1989).

Structural and Antitumor Activity Analysis

The structural analysis and potential antitumor activities of similar compounds are also a significant area of research. Liu et al. (2020) synthesized and studied the crystal structure and antitumor activity of a pyrazolo[1,5-a]pyrimidine derivative, demonstrating its efficacy against certain cancer cell lines, suggesting the therapeutic potential of such compounds (Liu, J., Zhao, J., & Lu, J., 2020).

Antioxidant Properties

Research into the antioxidant properties of pyrimidine derivatives has shown promising results. Cahyana et al. (2020) synthesized pyrimido[4,5-d]pyrimidine derivatives and tested their activity as antioxidants. The study found that one of the compounds exhibited superior antioxidant activity, highlighting the potential of these derivatives in developing new antioxidant agents (Cahyana, A., Liandi, A. R., & Zaky, M., 2020).

Direcciones Futuras

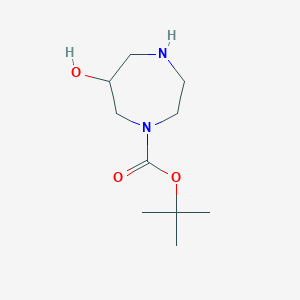

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves the condensation of 2,4-dichlorobenzylamine with 1-methyluracil in the presence of acetic anhydride and a catalyst to form the intermediate 3-[(2,4-dichlorophenyl)methyl]-1-methyl-5-phenyl-2,4-dihydro-6H-pyrimido[4,5-d]pyrimidin-6-one. This intermediate is then reacted with phenylhydrazine in the presence of a base to form the final product.", "Starting Materials": [ "2,4-dichlorobenzylamine", "1-methyluracil", "acetic anhydride", "catalyst", "phenylhydrazine", "base" ], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzylamine with 1-methyluracil in the presence of acetic anhydride and a catalyst to form the intermediate 3-[(2,4-dichlorophenyl)methyl]-1-methyl-5-phenyl-2,4-dihydro-6H-pyrimido[4,5-d]pyrimidin-6-one.", "Step 2: Reaction of the intermediate with phenylhydrazine in the presence of a base to form the final product, 3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione." ] } | |

Número CAS |

846065-37-0 |

Fórmula molecular |

C22H19Cl2N5O2 |

Peso molecular |

456.33 |

Nombre IUPAC |

3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H19Cl2N5O2/c1-26-19-18(20(30)29(22(26)31)13-14-8-9-15(23)12-17(14)24)28-11-5-10-27(21(28)25-19)16-6-3-2-4-7-16/h2-4,6-9,12H,5,10-11,13H2,1H3 |

Clave InChI |

WQFUQQIPRZQGBE-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4CCCN(C4=N2)C5=CC=CC=C5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600095.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide](/img/structure/B2600096.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2600101.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2600104.png)

![N-(3-methoxyphenyl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2600112.png)

![1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2600113.png)